molecular formula C5H9ClO2 B092954 Isopropyl chloroacetate CAS No. 105-48-6

Isopropyl chloroacetate

Cat. No.: B092954
CAS No.: 105-48-6
M. Wt: 136.58 g/mol
InChI Key: VODRWDBLLGYRJT-UHFFFAOYSA-N
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Chemical Reactions Analysis

Isopropyl chloroacetate, being an ester, undergoes various chemical reactions:

Scientific Research Applications

Isopropyl chloroacetate is used in various scientific research applications:

Comparison with Similar Compounds

Isopropyl chloroacetate can be compared with other similar compounds such as methyl chloroacetate and ethyl chloroacetate. These compounds share similar chemical properties and reactivity patterns but differ in their alkyl groups. This compound is unique in its use as an intermediate for specific pharmaceuticals and its relatively higher boiling point compared to its methyl and ethyl counterparts .

Similar Compounds

  • Methyl chloroacetate
  • Ethyl chloroacetate
  • Propyl chloroacetate

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Properties

IUPAC Name

propan-2-yl 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9ClO2/c1-4(2)8-5(7)3-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODRWDBLLGYRJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCl
Source PubChem
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Molecular Formula

C5H9ClO2
Record name ISOPROPYL CHLOROACETATE
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DSSTOX Substance ID

DTXSID6059316
Record name Isopropyl chloroacetate
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Molecular Weight

136.58 g/mol
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Physical Description

Isopropyl chloroacetate appears as a clear colorless liquid. Less dense than water. Vapors heavier than air. Used to make other chemicals.
Record name ISOPROPYL CHLOROACETATE
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CAS No.

105-48-6
Record name ISOPROPYL CHLOROACETATE
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Record name Chloroacetic acid isopropyl ester
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Record name Acetic acid, 2-chloro-, 1-methylethyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of isopropyl chloroacetate?

A1: The molecular formula of this compound is C5H9ClO2, and its molecular weight is 136.58 g/mol.

Q2: What are the common synthetic methods for this compound?

A2: this compound is primarily synthesized through the esterification of chloroacetic acid and isopropanol. Research has explored a wide variety of catalysts to improve the efficiency of this reaction, including:

  • Inorganic salts: Examples include ferric chloride [], sodium bisulfate [], potassium bisulfate [], and complex inorganic salts like Fe2(SO4)3-K2S2O8 [].
  • Heteropoly acids: Phospho-tungstic acid [] and TiSiW12O40/TiO2 [] are examples of heteropoly acid catalysts.
  • Solid superacids: Modified solid superacids like SO42-/TiO2-NiO [] and SO42-/TiO2-Al2O3 [] have been investigated.
  • Metal sulfonates: Various metal sulfonates such as lanthanum dodecyl sulfate [], neodymium trifluoroacetate [], and potassium dodecatungstocobaltate (K5CoW12O40·3H2O) [] have demonstrated catalytic activity.
  • Supported catalysts: Examples include SO42-/TiO2 solid superacid prepared with nanoparticle anatase titania powder [] and attapulgite clay-supported SO42--Al2O3 [].

Q3: What spectroscopic techniques are used to characterize this compound?

A3: Infrared (IR) spectroscopy is frequently employed to characterize this compound []. Other techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, can provide additional structural information.

Q4: What is known about the vapor-liquid equilibrium of this compound?

A4: Research has investigated the vapor-liquid equilibrium of this compound in binary systems with isopropanol, cyclohexane, and benzene at 101.3 kPa []. The data was analyzed using thermodynamic models like NRTL, Wilson, and UNIQUAC to understand the interaction parameters and excess Gibbs energy of these systems.

Q5: What are the solubility characteristics of this compound?

A5: this compound is typically immiscible with water but soluble in organic solvents like cyclohexane and benzene. Its solubility in different solvents is influenced by factors like temperature and the nature of the solvent.

Q6: What are the primary applications of this compound?

A6: this compound serves as a versatile building block in organic synthesis. Some of its key applications include:

  • Synthesis of pharmaceuticals: It acts as a crucial starting material in the synthesis of drugs like meloxicam and piroxicam [].
  • Production of other esters: this compound can be further reacted to synthesize other valuable esters, including dihydropyridazinones, N-substituted dihydropyrazoles, and O-substituted pyrazoles [].

Q7: How does the choice of catalyst impact the synthesis of this compound?

A7: The choice of catalyst significantly influences the yield, purity, and environmental impact of this compound synthesis. For instance:

  • Some catalysts, like inorganic salts, may offer high productivity but can be corrosive [, ].
  • Sulfonic acid catalysts often provide good yields and are easier to handle [, ].
  • Supported catalysts and ion exchange resins offer advantages in terms of separation and reusability [, , ].

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